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2-(3-chlorophenyl)propan-1-amine

Catalog No.
S6548404
CAS No.
1082555-06-3
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-chlorophenyl)propan-1-amine

CAS Number

1082555-06-3

Product Name

2-(3-chlorophenyl)propan-1-amine

IUPAC Name

2-(3-chlorophenyl)propan-1-amine

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H12ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3

InChI Key

CUOBYVASRNWRRD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)Cl

2-(3-chlorophenyl)propan-1-amine is an organic compound characterized by the molecular formula C9H12ClN. It belongs to the class of amines and features a propan-1-amine backbone with a chlorine substituent on the phenyl ring. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiobesity agents such as lorcaserin, which targets serotonin receptors to aid in weight management .

  • Oxidation: The amine group can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction reactions, modifying the amine group further, typically using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the phenyl ring allows for nucleophilic aromatic substitution, where other functional groups can replace chlorine. Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used in these reactions .

Research indicates that 2-(3-chlorophenyl)propan-1-amine exhibits significant biological activity, particularly in its interactions with nitric oxide synthases (NOS). These enzymes are crucial for producing nitric oxide, a signaling molecule involved in various physiological processes. Studies have shown that this compound can influence NOS activity, suggesting potential therapeutic applications in cardiovascular and neurological disorders .

The synthesis of 2-(3-chlorophenyl)propan-1-amine typically involves several steps:

  • Formation of Intermediate: The reaction of 3-chlorobenzaldehyde with nitroethane yields 3-(3-chlorophenyl)-2-nitropropene.
  • Reduction: This intermediate is then reduced using lithium aluminum hydride to produce 2-(3-chlorophenyl)propan-1-amine.
  • Alternative Routes: Other synthetic routes may involve different starting materials or catalysts, such as palladium on carbon for catalytic hydrogenation processes .

2-(3-chlorophenyl)propan-1-amine has several applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of lorcaserin, an antiobesity drug that acts as a selective serotonin receptor agonist.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Studies focusing on the interactions of 2-(3-chlorophenyl)propan-1-amine with nitric oxide synthases have provided insights into its potential therapeutic roles. Understanding how this compound interacts with specific enzyme isoforms can inform drug design aimed at selectively targeting these enzymes for treating conditions like hypertension and neurodegenerative diseases .

Several compounds share structural similarities with 2-(3-chlorophenyl)propan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-(3-Chlorophenyl)propan-1-amineC9H12ClNDifferent position of amine group affecting reactivity
2-Amino-1-(3-chlorophenyl)propanoneC9H12ClNContains a carbonyl group, altering biological activity
Lorcaserin (R)-8-Chloro-2,3,4,5-tetrahydro-C11H14ClNA selective serotonin receptor agonist derived from this compound

The uniqueness of 2-(3-chlorophenyl)propan-1-amine lies in its specific structural arrangement and its role as an intermediate in synthesizing biologically active compounds like lorcaserin. Its interactions with biological targets also distinguish it from other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.0658271 g/mol

Monoisotopic Mass

169.0658271 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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